molecular formula C6H2F6S B3033131 2,5-Bis(trifluoromethyl)thiophene CAS No. 87721-33-3

2,5-Bis(trifluoromethyl)thiophene

Cat. No. B3033131
CAS RN: 87721-33-3
M. Wt: 220.14 g/mol
InChI Key: POAZWYVLVJSZEO-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)thiophene is a chemical compound with the molecular formula C6H2F6S. It has a molecular weight of 220.14 g/mol. This compound is a type of thiophene, a class of heterocyclic compounds that have been of interest to scientists due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2,5-Bis(trifluoromethyl)thiophene, has been a topic of interest in recent years. One approach involves the heterocyclization of various substrates . Another method involves the cyclization of readily available S-containing alkyne substrates . A specific example of a synthesis approach for a related compound, 2,5-bis(trifluoromethyl)terephthalic acid, involves a solvothermal reaction with manganese chloride tetrahydrate, nickel sulfate hexahydrate, and cobalt nitrate hexahydrate .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)thiophene is characterized by the presence of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also contains two trifluoromethyl groups attached to the thiophene ring.

Scientific Research Applications

Soluble Semiconductors

Fluorinated thiophenes, including 2,5-bis(trifluoromethyl)thiophene, are widely used as soluble semiconductors. These materials exhibit excellent charge transport properties, making them valuable for organic electronics. Researchers have explored their application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Other Applications

Additional research areas include investigating the use of these compounds in liquid crystals, drug delivery systems, and materials with high thermal stability.

Safety and Hazards

The safety data sheet for a related compound, 2,5-Bis(trifluoromethyl)benzyl bromide, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin burns, eye damage, and may cause respiratory irritation .

Future Directions

Thiophene derivatives, including 2,5-Bis(trifluoromethyl)thiophene, continue to be a topic of interest in scientific research due to their potential applications in various fields. Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes have allowed a significant step forward toward a direct and atom-economical entry to this very important class of aromatic heterocycles .

Mechanism of Action

Target of Action

Fluorinated thiophene derivatives are known to have a variety of applications and biological effects . They are widely used as soluble semiconductors , polymers , blue light emitting materials , and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .

Mode of Action

It’s known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that thiophene derivatives play a significant role in various biological effects . For instance, they exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Result of Action

It’s known that some fluorinated thiophene derivatives represent potent selective class ii histone deacetylase (hdac) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .

Action Environment

It’s known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are known for their exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

2,5-bis(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6S/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZWYVLVJSZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431579
Record name 2,5-bis(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87721-33-3
Record name 2,5-bis(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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